
N-methyl-N-phenylcarbamic acid (4-tert-butylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenylcarbamic acid (4-tert-butylphenyl) ester is a carbamate ester.
Applications De Recherche Scientifique
Metabolism Studies
- Metabolism in Insects and Mice : The compound's metabolism was investigated in mice and various insect species. Hydroxylation of both the tert-butyl group and the N-methyl group was observed, leading to the formation of m-(beta-hydroxy-tert.-butyl)phenol and other dihydroxy compounds. The study highlights species-specific variations in the production of different oxidation products, suggesting the involvement of multiple enzymes in the process (Douch & Smith, 1971).
Chemical Synthesis
Synthesis of Chiral Auxiliaries and Intermediates : The compound has been used in the synthesis of various chiral auxiliaries and intermediates. This includes its utilization in the preparation of oxazolidinones and other complex structures, demonstrating its versatility as a building block in organic synthesis (Brenner et al., 2003), (Yang et al., 2009).
Deprotection in Organic Synthesis : Aqueous phosphoric acid has been shown to effectively deprotect tert-butyl carbamates, including N-methyl-N-phenylcarbamic acid (4-tert-butylphenyl) ester, under mild and selective conditions. This property is crucial for the synthesis of complex organic molecules, such as clarithromycin derivatives, without affecting other sensitive functional groups (Li et al., 2006).
Directed Hydrogenation Studies : The compound is involved in studies of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation, yielding diastereomers important for pharmaceutical and chemical research (Smith et al., 2001).
Synthetic Studies on Marine Drugs : It has been used in synthetic studies related to marine drugs, particularly in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are crucial for understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Green Synthesis of Antioxidants : The compound has been synthesized using green chemistry principles for the development of new antioxidants, highlighting its potential in sustainable chemical processes (Guo et al., 2020).
Anionic Polymerization Studies : It has been utilized in the anionic polymerization of monomers containing functional groups, contributing to the development of polymers with well-defined chain structures for advanced material applications (Ishizone et al., 2000).
Anticancer Activity Research : The compound has been involved in the synthesis of half-sandwich cyclometalated Rh(III) and Ir(III) complexes, which show promise in DNA/protein binding and anticancer activity (Mukhopadhyay et al., 2015).
Propriétés
Nom du produit |
N-methyl-N-phenylcarbamic acid (4-tert-butylphenyl) ester |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-12-16(13-11-14)21-17(20)19(4)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Clé InChI |
OICHJZBXSCSCLW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



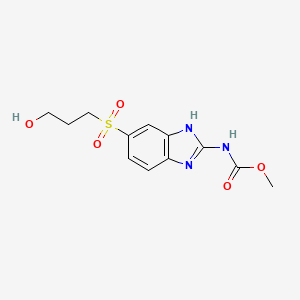
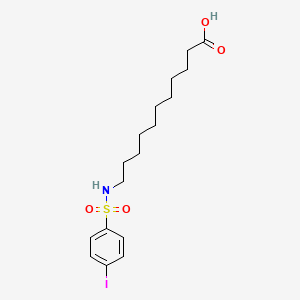

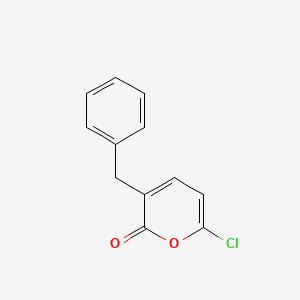
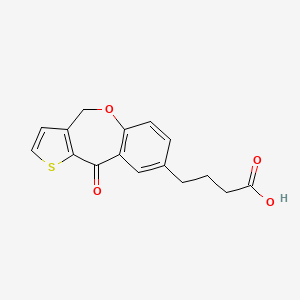

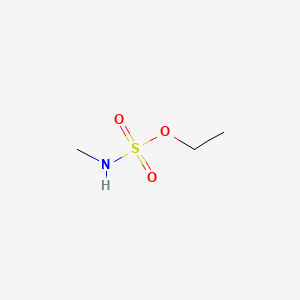
![3-[3-(3-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B1209858.png)
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)
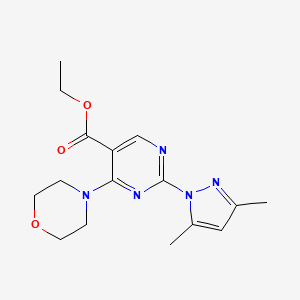
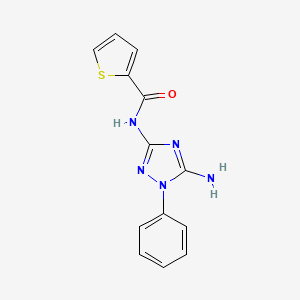
![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)
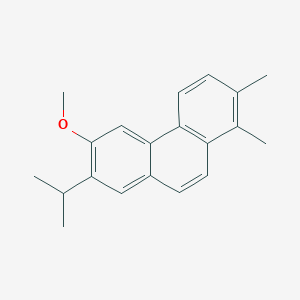
![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)